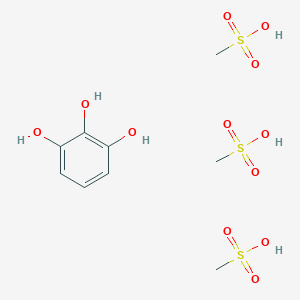
Benzene-1,2,3-triol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,3-triol;methanesulfonic acid typically involves the sulfonation of benzene-1,2,3-triol. One common method is to react benzene-1,2,3-triol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3-triol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzene-1,2,3-triol;methanesulfonic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo oxidation and reduction reactions makes it useful for investigating redox processes in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it a useful intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of benzene-1,2,3-triol;methanesulfonic acid involves its ability to participate in redox reactions and form stable complexes with various metal ions. These properties enable it to interact with biological molecules and enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-triol: Another trihydroxybenzene with hydroxyl groups at different positions.
Benzene-1,3,5-triol: A trihydroxybenzene with a symmetrical arrangement of hydroxyl groups.
Methanesulfonic acid: A strong organic acid without the benzene ring structure.
Uniqueness
Benzene-1,2,3-triol;methanesulfonic acid is unique due to the combination of the trihydroxybenzene structure with the sulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
126615-05-2 |
|---|---|
Molecular Formula |
C9H18O12S3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
benzene-1,2,3-triol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4) |
InChI Key |
JBBVLCWPFCCSDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















